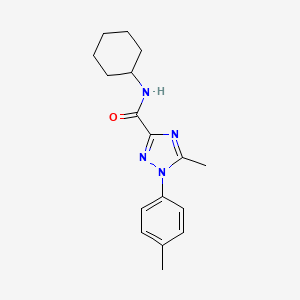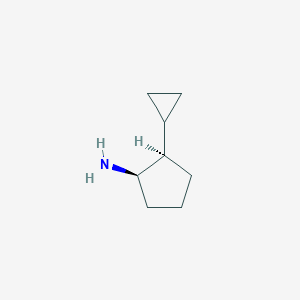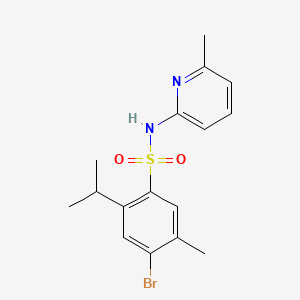
4-bromo-2-isopropyl-5-methyl-N-(6-methyl-2-pyridinyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-bromo-2-isopropyl-5-methyl-N-(6-methyl-2-pyridinyl)benzenesulfonamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a bromine atom, an isopropyl group, a methyl group, and a pyridinyl group attached to a benzenesulfonamide core. Its unique structure makes it an interesting subject for studies in organic chemistry, medicinal chemistry, and material science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-2-isopropyl-5-methyl-N-(6-methyl-2-pyridinyl)benzenesulfonamide can be achieved through a multi-step process involving several key reactions:
Isopropylation: The isopropyl group can be introduced via Friedel-Crafts alkylation using isopropyl chloride (CH3CHClCH3) and aluminum chloride (AlCl3) as the catalyst.
Methylation: The methyl group can be added through a similar Friedel-Crafts alkylation using methyl chloride (CH3Cl) and aluminum chloride (AlCl3).
Sulfonamide Formation: The sulfonamide group can be introduced by reacting the brominated, isopropylated, and methylated benzene derivative with a suitable sulfonyl chloride (e.g., benzenesulfonyl chloride) in the presence of a base such as pyridine.
Pyridinyl Group Introduction:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the process efficiently.
化学反応の分析
Types of Reactions
4-bromo-2-isopropyl-5-methyl-N-(6-methyl-2-pyridinyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to convert certain functional groups to their reduced forms.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles (e.g., amines, thiols) through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium amide (NaNH2) in liquid ammonia for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids, ketones, or aldehydes depending on the reaction conditions.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with new functional groups replacing the bromine atom.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate or active ingredient in drug development.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 4-bromo-2-isopropyl-5-methyl-N-(6-methyl-2-pyridinyl)benzenesulfonamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved would require further experimental studies to elucidate.
類似化合物との比較
Similar Compounds
4-bromo-2-isopropyl-5-methylphenol: Similar structure but lacks the sulfonamide and pyridinyl groups.
4-bromo-2-methyl-6-nitroaniline: Contains a bromine atom and a methyl group but has a nitro group instead of the isopropyl and pyridinyl groups.
Uniqueness
4-bromo-2-isopropyl-5-methyl-N-(6-methyl-2-pyridinyl)benzenesulfonamide is unique due to the presence of both the sulfonamide and pyridinyl groups, which confer distinct chemical and biological properties. These functional groups can enhance its reactivity and potential biological activity compared to similar compounds.
特性
分子式 |
C16H19BrN2O2S |
|---|---|
分子量 |
383.3 g/mol |
IUPAC名 |
4-bromo-5-methyl-N-(6-methylpyridin-2-yl)-2-propan-2-ylbenzenesulfonamide |
InChI |
InChI=1S/C16H19BrN2O2S/c1-10(2)13-9-14(17)11(3)8-15(13)22(20,21)19-16-7-5-6-12(4)18-16/h5-10H,1-4H3,(H,18,19) |
InChIキー |
YISUVUSRQYPHBS-UHFFFAOYSA-N |
正規SMILES |
CC1=NC(=CC=C1)NS(=O)(=O)C2=C(C=C(C(=C2)C)Br)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


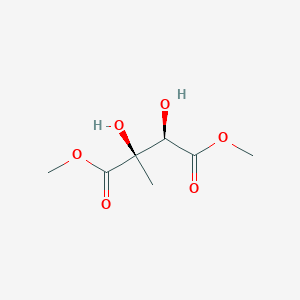
![N-methyl-5-[3-(propan-2-yl)-1H-pyrazol-5-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B13359769.png)

![4-(6-(3,6-Diazabicyclo[3.1.1]heptan-3-yl)pyridin-3-yl)-6-hydroxypyrazolo[1,5-a]pyridine-3-carbonitrile](/img/structure/B13359780.png)

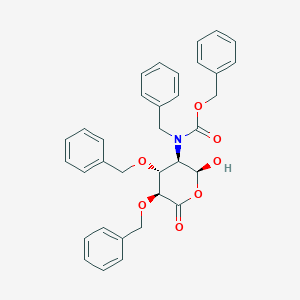
![1-[4-(difluoromethoxy)phenyl]-N-(4-isopropylphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13359792.png)
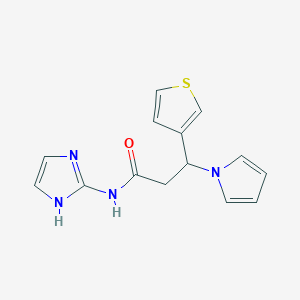
![(S)-3,3-Difluoro-8-azaspiro[4.5]decan-1-amine](/img/structure/B13359807.png)
![3-Bromo-8-chloro-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridine](/img/structure/B13359811.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-[(5-cyclohexyl-1-phenyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B13359824.png)
